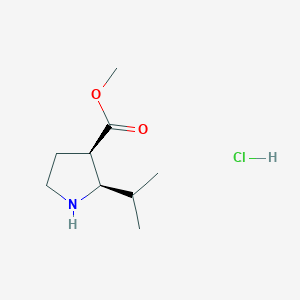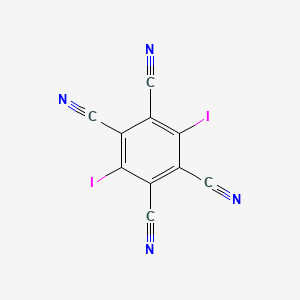
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile is an organic compound characterized by the presence of two iodine atoms and four cyano groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile typically involves the iodination of benzene-1,2,4,5-tetracarbonitrile. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds through electrophilic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl groups in the presence of catalysts such as palladium or copper.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Coupling Reactions: Catalysts like palladium acetate or copper iodide are used with ligands such as triphenylphosphine.
Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used under controlled temperature and pressure.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted benzene derivatives.
Coupling Reactions: Products include biaryl or alkyl-substituted benzene derivatives.
Reduction Reactions: Products include tetraamine derivatives of benzene.
Applications De Recherche Scientifique
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential use in drug development and as a diagnostic agent.
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile involves its interaction with molecular targets through its iodine and cyano groups. The iodine atoms can form halogen bonds with electron-rich sites, while the cyano groups can participate in hydrogen bonding and coordination with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
- 3,6-Dibromo-benzene-1,2,4,5-tetracarbonitrile
- 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile
- 1,2,4,5-Benzenetetracarbonitrile
Comparison:
- 3,6-Dibromo-benzene-1,2,4,5-tetracarbonitrile: Similar structure but with bromine atoms instead of iodine. It has different reactivity and applications due to the different halogen atoms.
- 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile: Contains hydroxyl groups instead of iodine, leading to different chemical properties and applications.
- 1,2,4,5-Benzenetetracarbonitrile: Lacks the halogen atoms, making it less reactive in certain types of chemical reactions but still useful as a precursor in organic synthesis.
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile stands out due to its unique combination of iodine and cyano groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10I2N4 |
|---|---|
Poids moléculaire |
429.94 g/mol |
Nom IUPAC |
3,6-diiodobenzene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10I2N4/c11-9-5(1-13)6(2-14)10(12)8(4-16)7(9)3-15 |
Clé InChI |
BHHCAGPZXNJXGD-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1I)C#N)C#N)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


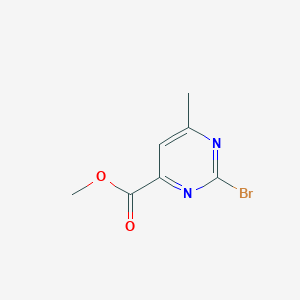
![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)


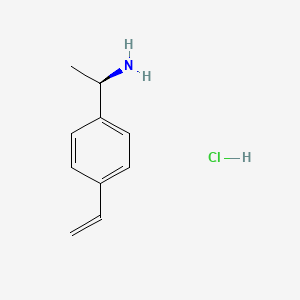
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
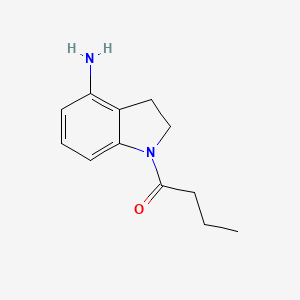
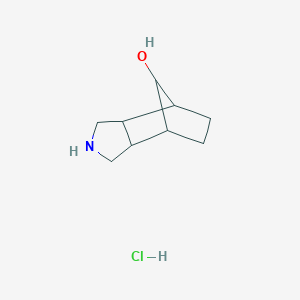

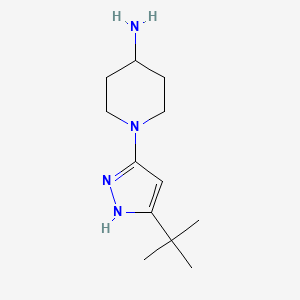

![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
